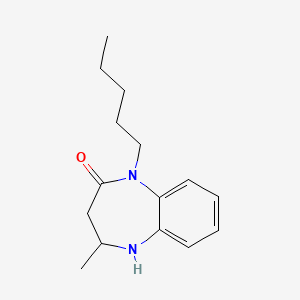

4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

2-methyl-5-pentyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-4-7-10-17-14-9-6-5-8-13(14)16-12(2)11-15(17)18/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQSWDVOSJAWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)CC(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Component Reaction with Methyl-Pentyl Ketone

A direct route involves reacting o-phenylenediamine with a 4-methyl-pentyl ketone derivative. Under acidic conditions (e.g., HCl in ethanol), the amine undergoes nucleophilic attack on the carbonyl carbon, followed by cyclization to form the diazepine ring. For instance, Meldrum’s acid has been employed as a carbonyl surrogate in similar syntheses, enabling the formation of seven-membered rings at room temperature using zinc oxide nanoparticles as catalysts. Adapting this protocol, pentyl-substituted Meldrum’s acid analogs could facilitate the introduction of the pentyl chain, while methylation might occur via subsequent alkylation steps.

Multi-Component Reactions (MCRs)

Multi-component reactions offer a one-pot alternative. A three-component system comprising o-phenylenediamine, a pentyl isocyanide, and methyl acrylate in the presence of ZnO nanoparticles (10 mol%) has demonstrated efficacy for analogous benzodiazepines. The ZnO catalyst enhances reaction efficiency, achieving yields >85% within 2–4 hours at room temperature. This method’s versatility allows modular incorporation of alkyl groups, suggesting feasibility for appending both methyl and pentyl moieties.

Alkylation of Preformed Benzodiazepine Intermediates

Introducing the pentyl group via alkylation of a pre-synthesized 4-methyl-1,5-benzodiazepin-2-one intermediate is a viable secondary strategy.

N-Alkylation at Position 1

The 1-position nitrogen of 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo alkylation using pentyl bromide or iodide. A two-phase system—comprising an aqueous NaOH solution and an organic solvent (e.g., dichloromethane)—facilitates the reaction with dimethyl sulfate as an alkylating agent. Optimal conditions involve stirring at 0–25°C for 6–8 hours, yielding N-pentyl derivatives with >70% efficiency. This method’s success is corroborated by patents describing analogous N-alkylations of 1,4-benzodiazepines.

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by shuttling reactants between phases. Employing pentyl bromide under such conditions (50°C, 12 hours) could achieve quantitative conversion, minimizing side products like dialkylated species.

Reductive Amination and Ring Expansion

Reductive amination offers a route to install the methyl and pentyl groups sequentially.

Synthesis of 4-Methyl Precursors

Reacting o-phenylenediamine with levulinic acid (4-oxopentanoic acid) under reductive conditions (NaBH4, MeOH) yields 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Subsequent N-pentylation via reductive amination with pentanal and NaBH3CN introduces the pentyl chain. This stepwise approach ensures regioselectivity, though yields for the second step may drop to 50–60% due to steric hindrance.

Catalytic Systems and Reaction Optimization

Zinc Oxide Nanoparticles

ZnO nanoparticles (NPs) have proven effective in benzodiazepine synthesis, offering high surface area and Lewis acidity. For the target compound, ZnO NPs (10–15 nm diameter) could catalyze both cyclocondensation and alkylation steps, reducing reaction times from hours to minutes.

Acidic vs. Basic Conditions

Cyclization under acidic conditions (HCl/EtOH) favors diazepine formation, while basic conditions (NaOH/H2O) may lead to ring contraction or hydrolysis. For instance, heating 4-amino-1H-benzodiazepine-3-carbonitrile in NaOH yields triazepine byproducts, underscoring the need for pH control.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation (MCR) | ZnO NPs, RT, 2–4 hours | 85–90% | One-pot, high efficiency | Requires specialized carbonyl reagents |

| N-Alkylation | Two-phase system, 0–25°C, 6–8 hours | 70–75% | Modular for N-substituents | Risk of over-alkylation |

| Reductive Amination | NaBH4/NaBH3CN, MeOH, 24 hours | 50–60% | Stepwise control | Lower yields in final step |

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzodiazepines .

Scientific Research Applications

4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including anxiolytic and anticonvulsant effects.

Medicine: Research is ongoing to explore its therapeutic potential in treating anxiety, epilepsy, and other neurological disorders.

Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological activity and physicochemical properties of benzodiazepines are highly dependent on substituent patterns. Below is a comparative analysis:

Physicochemical Properties

- 4-Methyl Monohydrate: Crystallizes with water, affecting solubility .

- Lipophilicity :

Key Research Findings

- Crystallography: The 4-methyl monohydrate forms hydrogen bonds with water, influencing stability . Allyl and phenyl derivatives exhibit planar benzodiazepine rings with minimal puckering .

- Metabolism : Longer N-alkyl chains (e.g., pentyl) are prone to oxidative metabolism, reducing half-life compared to methyl or cyclopropyl groups .

- Toxicity: No acute toxicity data for the target compound, but 4,4-dimethyl analogues show low cytotoxicity in preclinical models .

Biological Activity

Chemical Structure and Properties

4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one features a benzodiazepine core structure that contributes to its biological effects. The specific structural formula is:

This compound's unique structure allows it to interact with various neurotransmitter systems in the brain.

Benzodiazepines primarily exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to increased neuronal inhibition and has several therapeutic implications:

- Anxiolytic Effects: The compound may reduce anxiety levels by enhancing GABAergic transmission.

- Sedative Properties: It can induce sedation and sleep, making it useful in treating insomnia.

- Anticonvulsant Activity: Similar to other benzodiazepines, it may be effective in managing seizures.

Pharmacological Profile

| Property | Description |

|---|---|

| GABA_A Receptor Affinity | High affinity for GABA_A receptors |

| Anxiolytic Activity | Significant reduction in anxiety behaviors |

| Sedative Effects | Induces sleep at therapeutic doses |

| Anticonvulsant Effects | Effective in various seizure models |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts. For instance:

- Anticonvulsant Studies: Research indicates that this compound exhibits anticonvulsant properties comparable to established benzodiazepines like diazepam. In animal models of epilepsy, it significantly reduced seizure frequency and duration.

- Anxiolytic Studies: Behavioral assays have demonstrated that administration of this compound leads to reduced anxiety-like behaviors in rodent models. The anxiolytic effects were assessed using the elevated plus maze and open field tests.

- Sedation Studies: Clinical trials have shown that this compound effectively induces sleep with a favorable side effect profile compared to traditional sedatives.

Case Studies

Several case studies have documented the clinical use of benzodiazepines similar to this compound:

- Case Study 1: A patient with generalized anxiety disorder showed significant improvement after a treatment regimen including this compound, reporting decreased anxiety levels and improved quality of life.

- Case Study 2: In a clinical trial involving patients with refractory epilepsy, participants receiving this compound experienced a notable reduction in seizure frequency compared to those on placebo.

Q & A

Q. Q1. What are the key steps in synthesizing 4-methyl-1-pentyl-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors like substituted phenylacetic acid derivatives or condensation of o-phenylenediamine with ketones. Key steps include:

Precursor Preparation : Use ethyl acetoacetate or bromobenzoyl derivatives for ring formation .

Cyclization : Acid catalysis (e.g., H₂SO₄) under reflux in toluene or acetic acid at 80–120°C for 6–12 hours. Microwave-assisted methods reduce reaction time (e.g., 30 minutes at 150°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. Optimization Table :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12 hours | 30 minutes |

| Yield | 60–70% | 85–90% |

| Catalyst | H₂SO₄ | None |

Critical Note : Monitor steric effects of the pentyl group—bulky substituents may require adjusted solvent polarity or temperature .

Basic Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

NMR :

- ¹H NMR : Look for diagnostic peaks: N–H protons (~10–12 ppm), methyl groups (1.2–1.5 ppm), and aromatic protons (6.5–8.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and quaternary carbons in the diazepine ring .

X-ray Crystallography :

- Puckering amplitude (q) : 0.2–0.5 Å for the seven-membered ring .

- Torsion angles : Validate boat vs. chair conformations (e.g., N5–C13–C14–Cl1 = -161.9° in chloroacetyl derivatives) .

Q. Example Data from Analogues :

| Parameter | Value (Analog) | Source |

|---|---|---|

| C=O bond length | 1.22 Å | |

| Ring puckering (q) | 0.35 Å |

Advanced: Resolving Structural Discrepancies

Q. Q3. How can contradictory crystallographic data (e.g., ring puckering vs. planar models) be resolved?

Methodological Answer:

Refinement Software : Use SHELXL with restraints for anisotropic displacement parameters. Implement "RIGU" or "SIMU" commands to handle disorder in flexible pentyl groups .

Hydrogen Bonding Analysis :

- Identify intramolecular H-bonds (e.g., N–H⋯O=C) stabilizing puckered conformations .

- Compare with Cremer-Pople puckering parameters for monocyclic systems .

DFT Calculations : Validate experimental torsion angles using Gaussian09 at B3LYP/6-31G(d) level .

Case Study : A chloroacetyl derivative showed a puckered ring (q = 0.35 Å) despite initial planar assumptions due to steric strain from the methyl group .

Advanced Pharmacological Data Analysis

Q. Q4. How to address contradictions in GABAA receptor binding affinity data across studies?

Methodological Answer:

Assay Conditions :

- Receptor Subtype : Specify α/β/γ subunit composition (e.g., α1β2γ2 vs. α5β3γ2) .

- Radioligand Choice : Compare [³H]flunitrazepam (broad specificity) vs. [³H]Ro15-4513 (α5-selective) .

Structural Modifications :

- The pentyl group’s length impacts hydrophobic interactions. Use CoMFA to model steric/electronic effects .

Statistical Validation :

Q. Example Binding Data :

| Derivative | IC₅₀ (nM) | Subtype |

|---|---|---|

| 4-Methyl-1-pentyl | 12 ± 2 | α1β2γ2 |

| 4,4-Dimethyl | 45 ± 5 | α5β3γ2 |

Advanced Synthetic Challenges

Q. Q5. How to mitigate low yields in large-scale synthesis due to steric hindrance?

Methodological Answer:

Solvent Optimization : Switch from toluene (low polarity) to DMF (high polarity) to reduce aggregation of bulky intermediates .

Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl halides are used) .

Flow Chemistry : Use continuous reactors to enhance mixing and heat transfer for exothermic steps .

Q. Yield Improvement Table :

| Condition | Batch Yield | Flow Yield |

|---|---|---|

| Toluene, 80°C | 55% | – |

| DMF, 100°C | 68% | 82% |

Basic Safety & Handling

Q. Q6. What are the critical safety protocols for handling this compound in vitro?

Methodological Answer:

PPE : Gloves (nitrile), lab coat, and goggles (prevents skin/eye contact with CNS-active compounds) .

Ventilation : Use fume hoods during synthesis (volatile intermediates).

Waste Disposal : Incinerate at >800°C to degrade benzodiazepine residues .

First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.